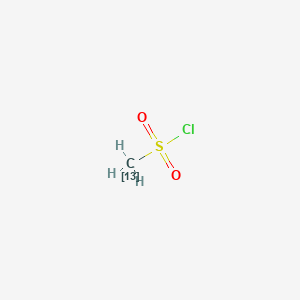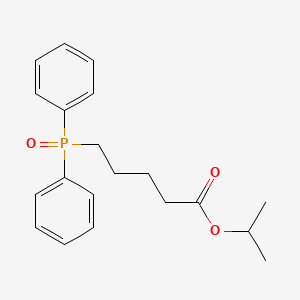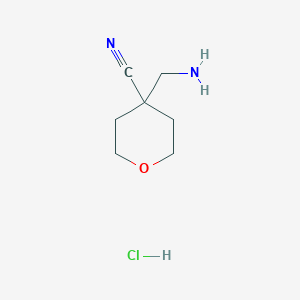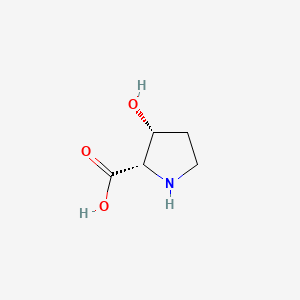
N6-(2-Aminoethyl)-FAD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(2-Aminoethyl)-FAD, also known as N6-(2-aminoethyl)-adenine dinucleotide, is a coenzyme derived from flavin adenine dinucleotide (FAD). It is an important coenzyme in many biochemical reactions, including the oxidation of fatty acids, amino acids, and carbohydrates. N6-(2-Aminoethyl)-FAD plays a vital role in the metabolism of cells and is an essential component of many enzymes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N6-(2-Aminoethyl)-FAD involves a series of chemical reactions starting from commercially available starting materials.
Starting Materials
Flavin adenine dinucleotide (FAD), 2-aminoethanol, Sodium cyanoborohydride (NaBH3CN), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Methanol (CH3OH), Chloroform (CHCl3), Dichloromethane (CH2Cl2), Diethyl ether (Et2O)
Reaction
The first step is the conversion of FAD to FADH2 by reduction with NaBH3CN in methanol., Next, FADH2 is reacted with 2-aminoethanol in the presence of HCl to form N6-(2-Aminoethyl)-FAD., The reaction mixture is then neutralized with NaOH and extracted with chloroform., The organic layer is washed with water and dried over anhydrous Na2SO4., The solvent is evaporated under reduced pressure to obtain a crude product., The crude product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.
Wissenschaftliche Forschungsanwendungen
N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD is widely used in scientific research. It is used as a coenzyme in many biochemical reactions, including the oxidation of fatty acids, amino acids, and carbohydrates. It is also used in the study of enzyme kinetics and protein structure. N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD is also used to study the mechanism of action of some drugs and to study the effects of drugs on the body.
Wirkmechanismus
N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD is involved in many biochemical reactions. It acts as an electron carrier, transferring electrons between molecules. It also acts as an activator of enzymes, increasing their activity. In addition, N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD can bind to proteins, changing their structure and activity.
Biochemische Und Physiologische Effekte
N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD plays a vital role in the metabolism of cells. It is involved in many biochemical reactions, including the oxidation of fatty acids, amino acids, and carbohydrates. N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD is also involved in the synthesis of proteins and other cellular components. In addition, N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD plays a role in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD is a useful tool for laboratory experiments. It is relatively easy to synthesize and can be stored at room temperature. However, it is also sensitive to heat and light and can be easily degraded. In addition, N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD can be toxic in high concentrations and can interfere with some biochemical reactions.
Zukünftige Richtungen
N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD has many potential applications in the field of scientific research. It could be used to study the mechanism of action of drugs, to study the effects of drugs on the body, and to study the structure and function of enzymes. In addition, N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD could be used to study the regulation of gene expression and to study the role of enzymes in metabolic pathways. Finally, N6-(2-Aminoethyl)-FAD(2-Aminoethyl)-FAD could be used to study the role of coenzymes in biochemical reactions.
Eigenschaften
CAS-Nummer |
167962-39-2 |
|---|---|
Produktname |
N6-(2-Aminoethyl)-FAD |
Molekularformel |
C₂₉H₃₈N₁₀O₁₅P₂ |
Molekulargewicht |
828.62 |
Synonyme |
Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(2-Aminoethyl)adenosine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



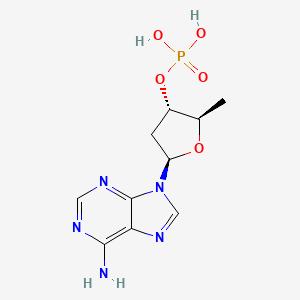
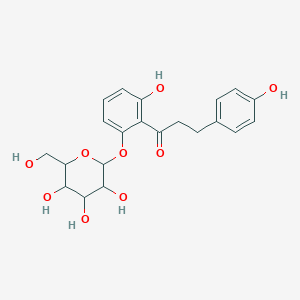
![VIC[mouse reduced]](/img/structure/B1141984.png)


